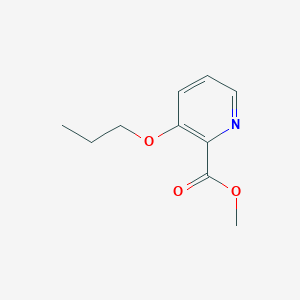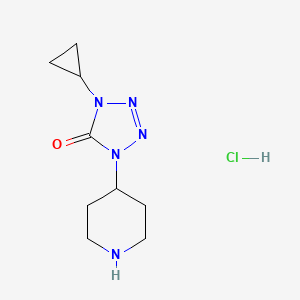
1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride
Vue d'ensemble
Description
The compound “1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride” is a complex organic molecule. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Piperidin-4-ones, a related class of compounds, exhibit various biological activities like analgesic, hypotensive and central nervous system depressant, antiviral, bactericidal and fungicidal activities .
Synthesis Analysis
In the synthesis of related compounds, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide . The piperidine derivative was first coupled with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents .Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride” is complex, involving several functional groups and rings. The compound features a cyclopropyl group, a piperidin-4-yl group, and a 1,4-dihydro-tetrazol-5-one group . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Mannich reaction, which is a form of condensation . This reaction involves the coupling of the piperidine derivative with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and crystal structure of novel heterocyclic compounds involving 1-cyclopropyl and piperidin-4-yl groups have been extensively studied due to their significant biological importance. For example, Thimmegowda et al. (2009) synthesized a related compound, which, due to its structural relation to the anti-HIV drug Nevirapine, highlights the importance of these compounds in medicinal chemistry. The crystal structure of such compounds aids in molecular modeling and biological studies by providing a detailed characterization of the molecule's geometry and intermolecular interactions (Thimmegowda et al., 2009).
Antimicrobial Activity
Compounds containing the tetrazole and piperidine nuclei demonstrate promising antimicrobial properties. Elavarasan et al. (2014) synthesized a series of novel tetrazole substituted piperidine derivatives, showing that several compounds exhibited good antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Application in Polymer Chemistry
The structural versatility of compounds containing 1-cyclopropyl and piperidin-4-yl groups allows their use in polymer chemistry. Soboleva et al. (2017) explored the synthesis of piperidin-4-ols and their acrylates, aiming at the preparation of fluorescent films. This demonstrates the potential of such compounds in material science, especially in the development of new materials with specific optical properties (Soboleva, Orlova, & Shelkovnikov, 2017).
Fluorescent Properties for Bioimaging
Compounds derived from 1-cyclopropyl and piperidin-4-yl groups also exhibit fluorescent properties, making them suitable for bioimaging applications. Odin et al. (2022) reported the synthesis of pyrazoles and pyrazolines with marked fluorescent abilities, which could be utilized in bioimaging to track biological processes in real-time with high specificity (Odin, Chertov, Grigor’eva, & Golovanov, 2022).
CGRP Receptor Antagonism
The specificity of 1-cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride derivatives towards certain biological targets has been exploited in drug development. For instance, Cann et al. (2012) described the synthesis of a potent CGRP (calcitonin gene-related peptide) receptor antagonist. This highlights the therapeutic potential of such compounds in treating conditions mediated by the CGRP receptor, such as migraine headaches (Cann et al., 2012).
Propriétés
IUPAC Name |
1-cyclopropyl-4-piperidin-4-yltetrazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.ClH/c15-9-13(7-1-2-7)11-12-14(9)8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKLAKIDTFSZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)N(N=N2)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



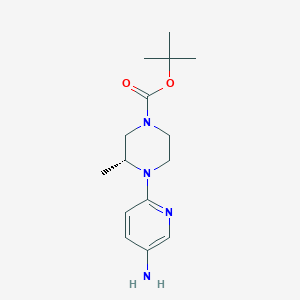
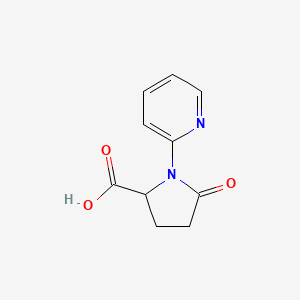

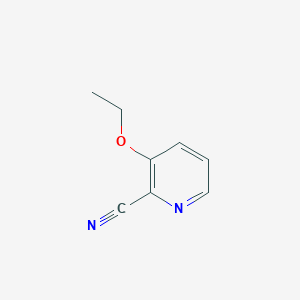
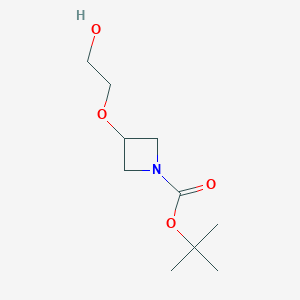
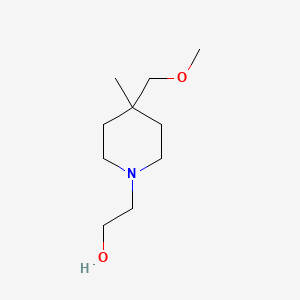
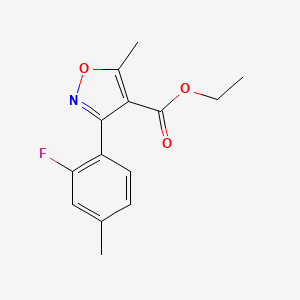
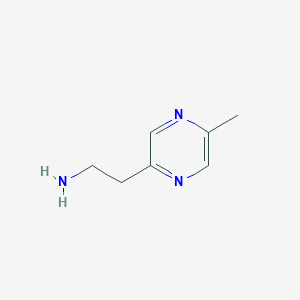
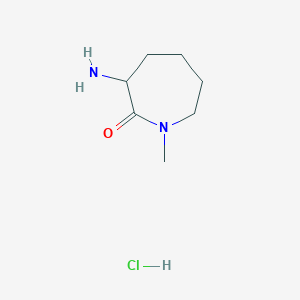
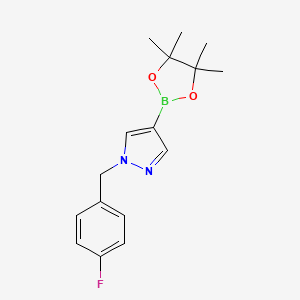

![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)

